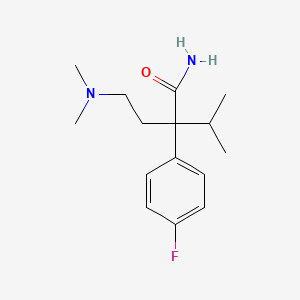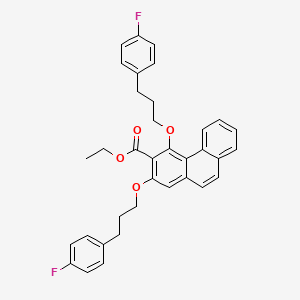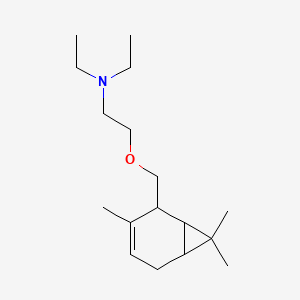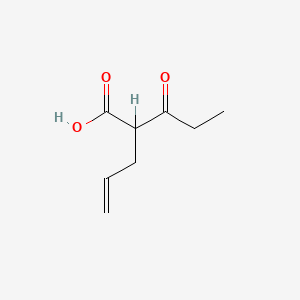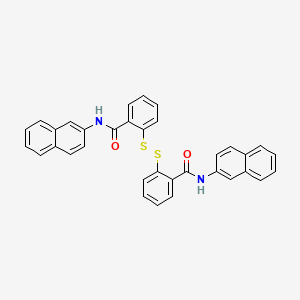
2,2'-Dithiobis(N-(naphth-2-yl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties This compound features a disulfide bond linking two benzamide groups, each substituted with a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) typically involves the reaction of N-(naphth-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups. For instance, N-(naphth-2-yl)benzamide can be reacted with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base to form the disulfide bond.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or sulfonic acids, which can interact with proteins and other biomolecules. The aromatic rings can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a naphthyl group.
2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of a benzamide group.
N-(naphth-2-yl)benzamide: Lacks the disulfide bond, making it less reactive in redox reactions.
Uniqueness
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is unique due to its combination of a disulfide bond and naphthyl-substituted benzamide groups. This structure imparts distinct redox properties and the ability to engage in various interactions, making it valuable for diverse applications in research and industry.
属性
CAS 编号 |
2527-65-3 |
|---|---|
分子式 |
C34H24N2O2S2 |
分子量 |
556.7 g/mol |
IUPAC 名称 |
N-naphthalen-2-yl-2-[[2-(naphthalen-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O2S2/c37-33(35-27-19-17-23-9-1-3-11-25(23)21-27)29-13-5-7-15-31(29)39-40-32-16-8-6-14-30(32)34(38)36-28-20-18-24-10-2-4-12-26(24)22-28/h1-22H,(H,35,37)(H,36,38) |
InChI 键 |
GNNYNHXPSRGTGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


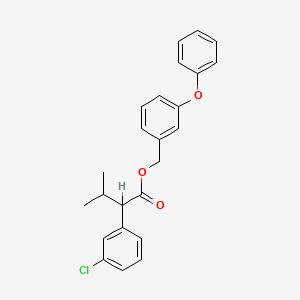

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
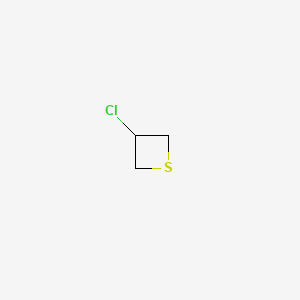
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
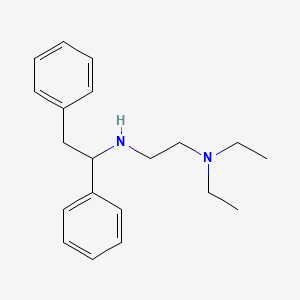
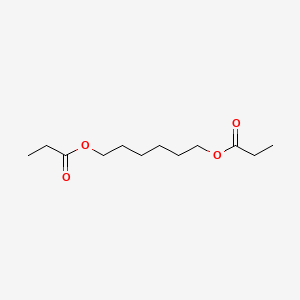
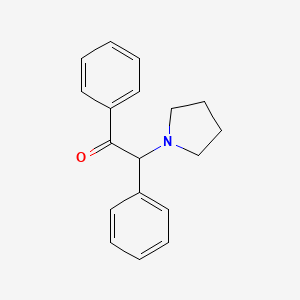
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
